4-Ethynylcyclohexanecarboxaldehyde
Overview
Description
4-Ethynylcyclohexanecarboxaldehyde is a chemical compound with the molecular formula C9H12O1. It has a molecular weight of 136.19 g/mol1. This product is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Ethynylcyclohexanecarboxaldehyde. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed understanding of the synthesis process, it would be best to refer to relevant scientific literature234.Molecular Structure Analysis
The analysis of the molecular structure of a compound like 4-Ethynylcyclohexanecarboxaldehyde would typically involve spectroscopic techniques567. These techniques can provide information about the compound’s electronic structure, bonding, and other physical properties. However, specific details about the molecular structure of 4-Ethynylcyclohexanecarboxaldehyde are not readily available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving 4-Ethynylcyclohexanecarboxaldehyde are not explicitly mentioned in the sources I found8910. However, similar compounds are often involved in various organic reactions, including oxidation, reduction, and various types of substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Ethynylcyclohexanecarboxaldehyde can be determined using various analytical techniques141516. However, specific details about the physical and chemical properties of 4-Ethynylcyclohexanecarboxaldehyde are not readily available in the sources I found.Scientific Research Applications
Catalysis by Basic Carbons Preparation of Dihydropyridines
:
- The study discusses the condensation of different substituted benzaldehydes with ethyl cyanoacetate using alkaline carbons as catalysts. These products have applications as pharmaceuticals, particularly in calcium channel blockers (Perozo-Rondón et al., 2006).
Enantioselective Organocatalytic Formal [3 + 3]-Cycloaddition of α,β-Unsaturated Aldehydes :
- This paper reports on the highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes, which has applications in the synthesis of various compounds like (−)-isopulegol hydrate and (−)-cubebaol (Hong et al., 2006).
Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts :
- This research involves Prins cyclization of homoallylic alcohols with various aldehydes in ionic liquid hydrogen fluoride salts, leading to the synthesis of 4-fluorinated tetrahydropyrans, thiacyclohexanes, and piperidines (Kishi, Inagi, & Fuchigami, 2008).
Synthesis and Characterization of Some New Indazolone and Carbohydrazide Derivatives from Azachalcones :
- This paper describes the synthesis of new compounds like indazolone and carbohydrazide derivatives from azachalcones, which have potential applications in medicinal chemistry (Mhmood & Roof, 2022).
Quantum Mechanical Predictions of the Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions :
- This study involves quantum mechanical calculations to predict the outcomes of aldol reactions of cyclohexanone with benzaldehyde, which are relevant in organic synthesis (Bahmanyar et al., 2003).
Mechanisms and Origins of Stereoselectivity of NHC-Catalyzed Reaction of Aldehyde and Butadienoate :
- This research presents a computational study on the mechanisms and stereoselectivities of the reaction between benzaldehyde and butadienoate, catalyzed by N-heterocyclic carbene (Li, Zhang, & Li, 2020).
Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one :
- This paper discusses the synthesis and subsequent photochemical and acid-catalyzed rearrangements of a specific cyclohexadienone derivative, which are significant in the field of organic photochemistry (Schultz & Antoulinakis, 1996).
Full Kinetics and a Mechanism Investigation for the Generation of 4- Substituted 1, 4-Dihydropyridine Derivatives in the Presence of Green Catalyst and Aqueous Medium :
- This study focuses on the kinetic investigation of the reaction for generating 4-substituted 1, 4-dihydropyridine derivatives, which are important in medicinal chemistry (Habibi‐Khorassani et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, cyclohexane, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness171810. However, specific safety and hazard information for 4-Ethynylcyclohexanecarboxaldehyde was not found in the sources I accessed.
Future Directions
The future directions for research on a compound like 4-Ethynylcyclohexanecarboxaldehyde could involve exploring its potential applications in various fields, such as materials science, pharmaceuticals, or energy production19. However, specific future directions for 4-Ethynylcyclohexanecarboxaldehyde are not mentioned in the sources I found.
Relevant Papers
I found several papers that might be relevant to the study of 4-Ethynylcyclohexanecarboxaldehyde202122. However, without access to the full text of these papers, it’s difficult to determine their relevance. I recommend accessing these papers for a more in-depth understanding of this compound.
properties
IUPAC Name |
4-ethynylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h1,7-9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJGBXVJLMLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylcyclohexane-1-carbaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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